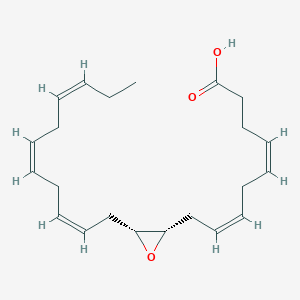![molecular formula C13H9NO6S B587156 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-19-7](/img/structure/B587156.png)
4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by the presence of a sulfooxy group attached to the dibenzoxazepine core. Dibenzoxazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Formation of the Dibenzoxazepine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminophenols and 2-fluorobenzonitriles under base-promoted conditions.
Introduction of the Sulfooxy Group: The sulfooxy group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by sulfonation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxazepine ring, potentially leading to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced oxazepine derivatives.
Substitution: Halogenated or nitrated dibenzoxazepines.
Wissenschaftliche Forschungsanwendungen
4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The sulfooxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes or receptors. The dibenzoxazepine core can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Dibenz[b,f][1,4]oxazepin-11(10H)-one: Lacks the sulfooxy group, resulting in different solubility and reactivity.
Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one: Contains a pyridine ring, leading to different biological activities.
Quinazolinimines: Similar core structure but different functional groups, resulting in varied chemical and biological properties.
Uniqueness: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the sulfooxy group, which enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(6-oxo-5H-benzo[b][1,4]benzoxazepin-10-yl) hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13-8-4-3-7-11(20-21(16,17)18)12(8)19-10-6-2-1-5-9(10)14-13/h1-7H,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDIANYAWKOFHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858405 |
Source


|
| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88373-19-7 |
Source


|
| Record name | 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)




![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

